N-{[4-(4-methoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(4-Methoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a propan-2-ylsulfanyl (isopropylthio) moiety at position 5. The triazole ring is further functionalized with an adamantane-1-carboxamide group via a methylene bridge at position 6. Adamantane derivatives are known for their lipophilicity and ability to enhance blood-brain barrier penetration, while 1,2,4-triazoles are associated with diverse biological activities, including antimicrobial, antifungal, and antihypoxic effects . The methoxyphenyl group may contribute to π-π stacking interactions in biological targets, and the isopropylthio substituent could modulate metabolic stability .
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-15(2)31-23-27-26-21(28(23)19-4-6-20(30-3)7-5-19)14-25-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24/h4-7,15-18H,8-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCMXQVUKAQXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple stepsThe final step often involves the coupling of the methoxyphenyl group under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to various substituted phenyl derivatives .
Scientific Research Applications
N-{[4-(4-methoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzymes, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The methoxyphenyl group can interact with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Adamantane-Triazole Hybrids
- 5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (Compounds I, II) : These derivatives (R = methyl or phenyl) lack the carboxamide linkage and instead feature thione groups at position 3. Substituents at position 4 (methyl/phenyl) and alkylthio chains (e.g., butyl, hexyl) influence solubility and activity .
- 3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (Ia-Ig, IIa-IIg) : Alkylation of the thione group introduces variable alkyl chains (C4–C10), enhancing lipophilicity. For example, 3-butylthio derivatives exhibit higher melting points (e.g., 168–170°C) compared to shorter-chain analogs .
- N-[(4-Butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide : A structural analog with a butyl group at position 4 and a free sulfhydryl group at position 5, differing in substituent bulk and redox reactivity .
Triazoles with Aryl and Heteroaryl Substituents
- SR19855: Contains a pyrimidin-2-ylthio group at position 5 and a hydroxamic acid moiety.
- 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one : Features dual aryl substituents (4-ethoxyphenyl and 4-methoxyphenyl) and a ketone functional group, highlighting the impact of electron-donating substituents on stability .
- N-(4-Acetylphenyl)-2-[(4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Incorporates a trifluoromethylanilino group, which may enhance binding to hydrophobic pockets in enzymes compared to adamantane .
Physicochemical Properties
*Predicted using adamantane’s logP (~4.1) and contributions from methoxyphenyl (+1.1) and isopropylthio (+0.3).
Antihypoxic Activity
Adamantane-triazole derivatives (e.g., 3-hexylthio-IIe) demonstrated significant antihypoxic effects in rat models, increasing survival time by 40–60% at 1/10 LD50 doses.
Antifungal and Antimicrobial Activity
Compounds with 4-methoxyphenyl and methylthio groups (e.g., 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-...thiophen-4(5H)-one) showed antifungal activity against Candida spp. (MIC: 8–16 µg/mL). The target compound’s isopropylthio group may alter spectrum or potency due to steric effects .
Enzyme Inhibition
SR19855, a matrix metalloproteinase (MMP) inhibitor, suggests that triazole-thioethers can target metalloenzymes. The adamantane group in the target compound may confer selectivity for hydrophobic enzyme pockets (e.g., carbonic anhydrases) .
Biological Activity
N-{[4-(4-methoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound known for its potential biological activities. This compound features a triazole ring, which is significant in medicinal chemistry due to its diverse biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
The molecular formula of the compound is . The structure includes:
- An adamantane backbone.
- A triazole ring.
- A methoxyphenyl group.
- A propan-2-ylsulfanyl linkage.
The biological activity of this compound is attributed to its interaction with various molecular targets. The triazole ring and sulfanyl group are likely involved in binding to enzymes or receptors, modulating their activity. This interaction can lead to inhibition of specific biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) for various bacterial strains has been studied:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
These results suggest that the compound may be effective against both bacterial and fungal infections .
Anticancer Activity
In vitro studies have shown that derivatives of triazoles can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings highlight the potential of this compound in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, it has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 157.31 |
| Butyrylcholinesterase | 46.42 |
This suggests that the compound may have potential applications in treating conditions like Alzheimer's disease .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Activity : A series of triazole derivatives were tested against a panel of bacterial and fungal pathogens. The study found that compounds with similar structural motifs showed enhanced antimicrobial efficacy compared to standard antibiotics.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of triazole-based compounds on cancer cell lines, several derivatives exhibited significant growth inhibition, particularly against colon and breast cancer cells .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors revealed that certain triazole derivatives could effectively inhibit AChE and BChE, suggesting their potential in neuropharmacology .
Q & A
Q. What synthetic methodologies are most effective for constructing the triazole-adamantane core of this compound?
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors in alkaline media. For example, 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones are synthesized by reacting hydrazide derivatives (e.g., 2-(adamantane-1-yl)-N-methylhydrazinecarbothioamide) with KOH under reflux, followed by neutralization with acetic acid . Subsequent alkylation with α-halogenoalkanes (e.g., 1-bromohexane) in n-butanol yields the propan-2-ylsulfanyl substituent . Key parameters include reaction time (1 hour for cyclization) and solvent selection (n-butanol for alkylation).
Q. How are physicochemical properties (e.g., solubility, melting point) determined for this compound?
Q. What strategies optimize the alkylation step to enhance yield and purity of the propan-2-ylsulfanyl moiety?
Alkylation efficiency depends on haloalkane reactivity and solvent polarity. In n-butanol, 0.01 mol NaOH facilitates nucleophilic substitution by deprotonating the thiol group of the triazole intermediate. Heating until precipitate dissolution (typically 60–80°C) ensures homogeneity. For example, 1-bromohexane achieves >75% yield under these conditions, while longer-chain haloalkanes (e.g., 1-bromdecane) may require extended reaction times due to steric hindrance . Purity is confirmed via TLC (silica gel, chloroform:methanol 9:1) .
Q. How is antihypoxic activity evaluated in preclinical models, and what methodological controls are essential?
Antihypoxic activity is assessed using rat models subjected to hermetic chambers (1330 mL volume) to simulate hypoxia with hypercapnia. Test compounds are administered intraperitoneally at 1/10 LD50 doses, with Mexidol (100 mg/kg) as a positive control . Survival time, blood gas parameters (pO2, pCO2), and lactate levels are measured. Controls include:
- Sham groups (no hypoxia)
- Vehicle-treated groups (isotonic NaCl) Statistical analysis requires n ≥ 7 per group to ensure power .
Q. What structural analogs of this compound exhibit improved bioactivity, and how are SAR studies designed?
Analog substitution at the triazole 3-position (e.g., cycloheptylsulfanyl, chlorobenzyl) or adamantane carboxylation impacts target affinity. For example, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole shows enhanced CNS penetration due to lipophilic Cl substituents . SAR studies employ:
- In vitro assays : Receptor binding (e.g., NMDA antagonism)
- Computational modeling : Docking studies (AutoDock Vina) to predict binding energies
- Pharmacokinetic profiling : LogP, plasma protein binding .
Methodological Notes
- Synthesis Reproducibility : Ensure strict anhydrous conditions during cyclization to prevent hydrolysis of intermediates .
- Biological Assays : Use age-/weight-matched rodents and blinded evaluators to minimize bias .
- Computational Tools : Combine molecular dynamics (GROMACS) and QSAR models to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
